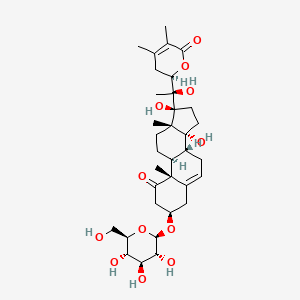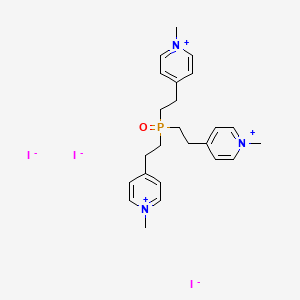
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three pyridinium rings connected through a phosphinylidynetri-2,1-ethanediyl bridge, with three iodide ions as counterions. It is used in various scientific research applications due to its interesting chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide typically involves the reaction of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) chloride with potassium iodide in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the triiodide form. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial level.
化学反应分析
Types of Reactions
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions typically result in the formation of new pyridinium salts with different counterions.
科学研究应用
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide involves its interaction with molecular targets through its pyridinium rings and phosphinylidynetri-2,1-ethanediyl bridge. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-phenylmethylpyridinium) triiodide
Uniqueness
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is unique due to its specific structural configuration and the presence of methyl groups on the pyridinium rings. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
172421-41-9 |
|---|---|
分子式 |
C24H33I3N3OP |
分子量 |
791.2 g/mol |
IUPAC 名称 |
4-[2-[bis[2-(1-methylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C24H33N3OP.3HI/c1-25-13-4-22(5-14-25)10-19-29(28,20-11-23-6-15-26(2)16-7-23)21-12-24-8-17-27(3)18-9-24;;;/h4-9,13-18H,10-12,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI 键 |
GFNDCZMMAWVGPK-UHFFFAOYSA-K |
规范 SMILES |
C[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)C)CCC3=CC=[N+](C=C3)C.[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


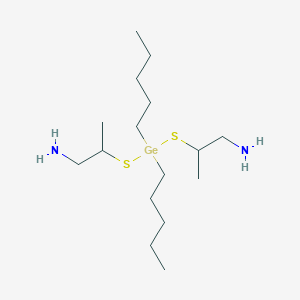
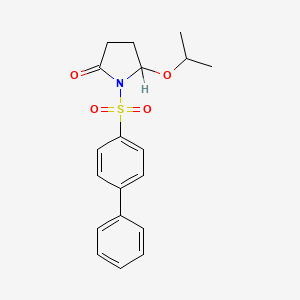
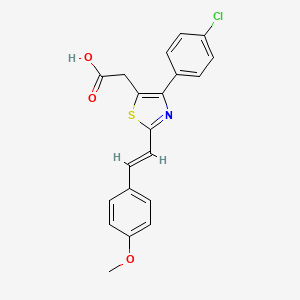

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)


